molecular formula C24H19ClFN5O2 B12390016 HIV-1 inhibitor-51

HIV-1 inhibitor-51

Cat. No.: B12390016
M. Wt: 463.9 g/mol
InChI Key: CBUZARNVPFYBDA-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-51 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This virus is responsible for causing acquired immunodeficiency syndrome (AIDS). This compound targets specific enzymes and proteins involved in the replication and transcription of the virus, thereby preventing its proliferation within the host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-51 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the product .

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-51 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

HIV-1 inhibitor-51 has a wide range of applications in scientific research, including:

Mechanism of Action

HIV-1 inhibitor-51 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 life cycle. The primary molecular targets include:

Comparison with Similar Compounds

Similar Compounds

    Raltegravir: An integrase inhibitor used in combination antiretroviral therapy (cART).

    Dolutegravir: Another integrase inhibitor with a higher barrier to resistance.

    Elvitegravir: Often used in combination with other antiretroviral agents.

    Bictegravir: Known for its high efficacy and low resistance profile

Uniqueness

HIV-1 inhibitor-51 stands out due to its unique chemical structure and mechanism of action, which allows it to target multiple stages of the HIV-1 life cycle. This multi-target approach enhances its efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .

Properties

Molecular Formula

C24H19ClFN5O2

Molecular Weight

463.9 g/mol

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]-2-fluorobenzonitrile;hydrochloride

InChI

InChI=1S/C24H18FN5O2.ClH/c1-14-8-16(4-3-7-26)9-15(2)22(14)32-23-19-12-31-13-21(19)29-24(30-23)28-18-6-5-17(11-27)20(25)10-18;/h3-6,8-10H,12-13H2,1-2H3,(H,28,29,30);1H/b4-3+;

InChI Key

CBUZARNVPFYBDA-BJILWQEISA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)/C=C/C#N.Cl

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)C=CC#N.Cl

Origin of Product

United States

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